molecular formula C12H7ClN4O B8347121 6-Chloro-4-(pyridin-3-yloxy)pyrido[3,2-d]pyrimidine

6-Chloro-4-(pyridin-3-yloxy)pyrido[3,2-d]pyrimidine

Cat. No. B8347121
M. Wt: 258.66 g/mol
InChI Key: GFQRJGWEJXQVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-(pyridin-3-yloxy)pyrido[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C12H7ClN4O and its molecular weight is 258.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-(pyridin-3-yloxy)pyrido[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-(pyridin-3-yloxy)pyrido[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-4-(pyridin-3-yloxy)pyrido[3,2-d]pyrimidine

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

6-chloro-4-pyridin-3-yloxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C12H7ClN4O/c13-10-4-3-9-11(17-10)12(16-7-15-9)18-8-2-1-5-14-6-8/h1-7H

InChI Key

GFQRJGWEJXQVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=NC3=C2N=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyridin-3-ol (0.048 g, 0.500 mmol) in DMF (1.67 ml) was added NaH (0.027 g, 55% dispersion in mineral oil, 0.630 mmol) at 0° C. After stiffing for 30 min at room temperature, the reaction mixture was cooled to 0° C. and 4,6-dichloropyrido[3,2-d]pyrimidine (Intermediate 1, step D) (0.1 g, 0.500 mmol) was added to the mixture. After stiffing for 2 hours at room temperature, the reaction mixture was diluted with water, and extracted with EtOAc. The organic layers were dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=5:1) to give 6-chloro-4-(pyridin-3-yloxy)pyrido[3,2-d]pyrimidine (0.090 g, 70%) as a white solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.46 (1H, dd, J=8.0 and 4.8 Hz), 7.66-7.69 (1H, m), 7.86 (1H, d, J=8.8 Hz), 8.31 (1H, d, J=8.8 Hz), 8.61 (1H, d, J=4.4 Hz), 8.65 (1H, d, J=2.8 Hz), 8.80 (1H, s).
Quantity
0.048 g
Type
reactant
Reaction Step One
Name
Quantity
0.027 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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